molecular formula C11H17NO3 B3052502 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol CAS No. 420104-03-6

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Cat. No.: B3052502
CAS No.: 420104-03-6
M. Wt: 211.26 g/mol
InChI Key: YAYIYTVZKWGWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol hydrochloride is a chemical compound supplied for research and development purposes. This product is provided as the hydrochloride salt to enhance stability and is characterized by the CAS Number 1609404-07-0 . The molecular formula is C 11 H 18 ClNO 3 , and it has a molecular weight of 247.72 g/mol . As a building block in organic synthesis, this compound features both ethanolamine and methoxyphenoxy structural motifs, which are found in various pharmacologically active molecules. For instance, structurally similar compounds like 2-(2-Methoxyphenoxy)ethylamine are known to be used as intermediates in the preparation of active pharmaceutical ingredients such as Carvedilol, a non-selective beta-blocker . This suggests potential utility for researchers working in medicinal chemistry to develop new therapeutic agents or to study structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13/h2-4,9,12-13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYIYTVZKWGWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365790
Record name 2-[2-(3-methoxyphenoxy)ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420104-03-6
Record name 2-[2-(3-methoxyphenoxy)ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 2 2 3 Methoxyphenoxy Ethylamino Ethanol

Retrosynthetic Strategies for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to devise viable synthetic routes.

C-N Bond Disconnection (Primary Amine): The most straightforward approach involves disconnecting the bond between the secondary amine and the 2-hydroxyethyl group. This leads to the key intermediate 2-(3-methoxyphenoxy)ethanamine (B136468) and a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This strategy isolates the synthesis of the aryloxy ethanamine core from the final N-alkylation step.

C-N Bond Disconnection (Ethanolamine): An alternative disconnection of the C-N bond between the aryloxyethyl group and the nitrogen atom points to ethanolamine (B43304) and an electrophilic 1-(2-haloethoxy)-3-methoxybenzene fragment. This route builds the molecule by attaching the pre-formed aryloxyethyl side chain to the nitrogen of ethanolamine.

C-O Ether Bond Disconnection: A third strategy involves the disconnection of the aryl ether bond. This leads to 3-methoxyphenol and N-(2-hydroxyethyl)aziridine or a related 2-(2-aminoethoxy)ethanol (B1664899) synthon. This approach focuses on forming the ether linkage as a key step.

These strategies form the basis for the detailed synthetic pathways discussed in the following sections.

Detailed Synthetic Pathways

The construction of this compound can be achieved through several established and innovative protocols, often involving the synthesis of a key aryloxy ethanamine intermediate.

Established Laboratory Synthesis Protocols

A common and reliable method for synthesizing the target compound follows a two-stage process: preparation of the 2-(3-methoxyphenoxy)ethanamine intermediate, followed by N-alkylation.

Stage 1: Synthesis of 2-(3-methoxyphenoxy)ethanamine

A widely used method for this intermediate is the Williamson ether synthesis followed by a nucleophilic substitution to introduce the amine group. wikipedia.orgmasterorganicchemistry.com

Ether Formation: 3-Methoxyphenol is deprotonated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophile is then reacted with a dihalogenated ethane, typically 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, to form 1-(2-chloroethoxy)-3-methoxybenzene (B1279993).

Amination: The resulting chloro-intermediate is converted to the primary amine. A common laboratory method is the Gabriel synthesis, where the chloride is reacted with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine (B178648) or acid) to release the free amine, 2-(3-methoxyphenoxy)ethanamine. google.com

Stage 2: N-Alkylation to form this compound

The final step involves the selective mono-alkylation of the primary amine intermediate.

Reaction with 2-Chloroethanol: 2-(3-Methoxyphenoxy)ethanamine is reacted with 2-chloroethanol in the presence of a base to neutralize the HCl byproduct. This reaction must be carefully controlled to minimize the formation of the dialkylated tertiary amine. thieme-connect.de

Reaction with Ethylene Oxide: A more direct route involves the ring-opening of ethylene oxide with 2-(3-methoxyphenoxy)ethanamine. This reaction is typically highly efficient and selective for the desired amino alcohol product.

A summary of a typical laboratory protocol is presented below.

StepReactantsReagents/SolventsKey Transformation
13-Methoxyphenol, 1,2-DichloroethaneNaOH, H₂O, Phase Transfer Catalyst (optional)Williamson Ether Synthesis
21-(2-Chloroethoxy)-3-methoxybenzenePotassium Phthalimide, then HydrazineGabriel Synthesis
32-(3-Methoxyphenoxy)ethanamineEthylene Oxide or 2-ChloroethanolN-alkylation

Innovative Synthetic Approaches and Method Development

Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods applicable to the synthesis of this compound.

One-Pot Synthesis: A "one-pot" method has been developed for the synthesis of the 2-(2-methoxyphenoxy)ethylamine (B47019) isomer, which is adaptable to the 3-methoxy target. This process involves reacting guaiacol (B22219) (the 2-methoxy isomer of 3-methoxyphenol), urea, and ethanolamine to form a 2-oxazolidone intermediate in situ, which then reacts with the phenol (B47542) to generate the aryloxy ethanamine. google.com This approach avoids the isolation of intermediates and uses inexpensive starting materials. google.com

Alternative Amination Routes: To circumvent the often harsh conditions of the Gabriel synthesis, alternative amination methods can be employed. One such route involves converting the intermediate 1-(2-chloroethoxy)-3-methoxybenzene to an azide (B81097) using sodium azide, followed by reduction to the primary amine via catalytic hydrogenation (e.g., with H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org

Reductive Amination: A conceptually different approach involves the reductive amination between ethanolamine and (3-methoxyphenoxy)acetaldehyde. While effective, this route's practicality depends on the accessibility of the aldehyde precursor.

Catalytic N-Alkylation: Modern methods for selective N-alkylation of amines with alcohols, known as the "borrowing hydrogen" strategy, could be applied. thieme-connect.de This would involve a transition-metal-catalyzed reaction between 2-(3-methoxyphenoxy)ethanamine and ethylene glycol, offering a greener alternative to using alkyl halides.

Derivatization and Chemical Modification Studies of the this compound Core

The core structure of this compound possesses two primary reactive sites for chemical modification: the secondary amine and the terminal primary alcohol. These functional groups allow for a wide range of derivatization reactions to explore structure-activity relationships in various contexts. libretexts.org

Modifications at the Amine:

N-Alkylation/Arylation: The secondary amine can be further alkylated or arylated to produce tertiary amines. For example, reaction with epoxides, such as 4-(oxiranylmethoxy)-9H-carbazole, is a key step in the synthesis of related pharmaceutical compounds.

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Urea/Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides can form ureas and carbamates, respectively. acs.org

Modifications at the Hydroxyl Group:

Esterification: The primary alcohol can be readily converted to esters by reacting with acyl chlorides or carboxylic acids under standard esterification conditions (e.g., Fischer or Steglich).

Etherification: The hydroxyl group can be alkylated to form ethers, for instance, by deprotonation with a strong base followed by reaction with an alkyl halide. masterorganicchemistry.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents, providing further handles for derivatization.

These derivatization strategies enable the synthesis of a diverse library of compounds based on the this compound scaffold.

Optimization of Synthetic Routes and Considerations for Scalability

For industrial applications, the optimization of synthetic routes to improve yield, reduce cost, and ensure safety and environmental sustainability is paramount. numberanalytics.com

Reagent and Solvent Selection:

Base and Solvent: In the Williamson ether synthesis, using milder bases like potassium carbonate in polar aprotic solvents such as DMF or acetonitrile (B52724) can be effective. numberanalytics.comorgchemres.org For industrial scale, avoiding hazardous solvents and reagents (e.g., hydrazine in the Gabriel synthesis, or highly flammable ethers) is a key consideration. google.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve reaction rates and yields in two-phase systems (e.g., aqueous NaOH and an organic solvent), making the process more efficient and scalable. sacredheart.edu

Process Conditions:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the Williamson ether synthesis, from hours to minutes, which can be advantageous for rapid production cycles. sacredheart.eduresearchgate.net

Purification: Developing routes that yield crystalline products or intermediates is highly desirable for large-scale production, as it allows for purification by recrystallization, avoiding costly and time-consuming chromatographic methods.

Impurity Control: A significant challenge in N-alkylation reactions is the formation of over-alkylated byproducts. chemrxiv.org Optimizing the stoichiometry of reactants, reaction temperature, and addition rates is crucial to maximize the yield of the desired mono-alkylation product. thieme-connect.de

By carefully considering these factors, the synthesis of this compound can be optimized for efficient, cost-effective, and sustainable large-scale production.

Molecular and Cellular Mechanistic Investigations of 2 2 3 Methoxyphenoxy Ethylamino Ethanol

Identification and Validation of Molecular Targets

Currently, there is no publicly available research that identifies and validates the specific molecular targets of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. Elucidation of molecular targets is a critical first step in understanding the pharmacological and toxicological profile of a compound. This process typically involves a combination of computational modeling, in vitro binding assays, and cellular studies to identify proteins, receptors, enzymes, or ion channels with which the compound interacts. Without such studies, any discussion of its molecular targets would be purely speculative.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The intracellular signaling pathways that may be modulated by this compound remain uncharacterized in the scientific literature. Understanding how a compound affects signaling cascades—such as those involving protein kinases, G-protein coupled receptors, or secondary messengers—is fundamental to comprehending its cellular effects. Research in this area would be necessary to determine how this specific compound influences cellular functions like gene expression, metabolism, and proliferation.

Analysis of Biochemical Pathway Interactions

There is a lack of data on the interactions between this compound and various biochemical pathways. Such an analysis would investigate the compound's effects on metabolic pathways, biosynthetic processes, and other integrated cellular functions. This information is crucial for a complete understanding of the compound's physiological impact.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 3 Methoxyphenoxy Ethylamino Ethanol Analogs

Delineation of Key Pharmacophoric Elements within the 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol Scaffold

The this compound scaffold belongs to the broader class of aryloxyalkanolamines, which are known to interact with various biological targets, most notably G protein-coupled receptors such as the β-adrenergic receptors. The key pharmacophoric elements essential for the biological activity of this scaffold can be identified as:

The Aromatic Ring: The methoxyphenoxy group serves as a crucial recognition element, engaging in van der Waals and potentially hydrogen bonding interactions with the receptor's binding pocket. The position of the methoxy (B1213986) substituent (meta in this case) is critical in determining the orientation of the molecule within the binding site and can influence receptor selectivity.

The Ether Linkage: The oxygen atom of the phenoxy group is a key feature, capable of acting as a hydrogen bond acceptor. This interaction helps to anchor the ligand in the correct orientation for optimal binding.

The Ethylaminoethanol (B8294368) Side Chain: This flexible chain plays a pivotal role in the molecule's interaction with the receptor.

The Secondary Amine: The nitrogen atom is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged center is critical for forming a strong ionic bond with a negatively charged amino acid residue (e.g., aspartate) in the receptor's binding site.

The Hydroxyl Group: The alcohol moiety on the ethanol (B145695) sub-unit is a key hydrogen bonding donor and acceptor. Its stereochemistry can be a determining factor for binding affinity and efficacy. For many related compounds, the (S)-enantiomer is significantly more active.

These pharmacophoric features collectively create a molecular framework that allows for specific and high-affinity binding to its biological target.

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

The biological activity of the this compound scaffold can be finely tuned through systematic structural modifications. The following are key areas of exploration and their anticipated impact on activity:

Substitution on the Aromatic Ring:

Position of the Methoxy Group: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter receptor affinity and selectivity. For instance, in related β-blockers, para-substitution often leads to β1-selectivity, while ortho-substitution can maintain high potency.

Nature of the Substituent: Replacing the methoxy group with other substituents of varying size, lipophilicity, and electronic properties (e.g., chloro, methyl, cyano) would likely have a profound impact on the binding profile.

Modification of the Ethylaminoethanol Side Chain:

N-Alkylation: The size and nature of the substituent on the secondary amine are critical. Small, branched alkyl groups like isopropyl or tert-butyl often enhance affinity for β-adrenergic receptors.

Chain Length: Altering the length of the ethyl chain connecting the phenoxy and amino groups can affect the optimal positioning of the key interacting moieties within the binding pocket.

Hydroxyl Group Position: Shifting the position of the hydroxyl group along the side chain would likely disrupt the critical hydrogen bonding interactions and reduce activity.

The following interactive table illustrates the hypothetical impact of various structural modifications on the biological activity of the parent compound.

Compound Modification Predicted Change in Activity Rationale
Analog 14-methoxy substitutionPotential increase in β1-selectivityPara-substitution is a known determinant for β1-selectivity in related compounds.
Analog 2N-isopropyl substitutionLikely increase in β-adrenergic receptor affinityBulky alkyl groups on the nitrogen are known to enhance binding to β-receptors.
Analog 3Replacement of methoxy with chloroAltered electronic and steric profile, unpredictable effectThe change in electronic properties could affect binding interactions.
Analog 4Elongation of the ethyl chain to propylPotential decrease in activityThe optimal distance between the aromatic ring and the amino group may be compromised.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound analogs, a QSAR model could be developed to predict the biological activity of novel, unsynthesized compounds.

The process would involve:

Data Collection: A dataset of analogs with their experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, quantifying various aspects of their structure, such as:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (lipophilicity).

Steric descriptors: Molecular volume, surface area.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for this series might look like:

pIC50 = c0 + c1LogP + c2DipoleMoment + c3*MolecularWeight

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

The following interactive table provides a hypothetical dataset that could be used to build a QSAR model.

Compound LogP Dipole Moment (Debye) Molecular Weight ( g/mol ) Experimental pIC50
Parent2.13.5211.267.2
Analog 12.33.2211.267.5
Analog 22.63.6239.318.1
Analog 32.52.8215.696.8
Analog 42.43.4225.296.5

Computational Analysis of Ligand-Receptor Interactions and Binding Affinities

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand and its receptor at an atomic level. For the this compound scaffold, these techniques can provide valuable insights into its binding mode and affinity for its biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the this compound analogs, docking studies could be performed using a crystal structure or a homology model of the target receptor (e.g., a β-adrenergic receptor). The results would reveal:

The specific amino acid residues involved in the binding.

The types of interactions formed (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).

The binding energy, which is an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the receptor upon binding.

These computational analyses can rationalize the experimental SAR data and guide the design of new analogs with improved binding affinities and desired biological activities. For example, if a docking study reveals a vacant hydrophobic pocket near the methoxy group, new analogs with larger hydrophobic substituents at that position could be designed to fill this pocket and enhance binding affinity.

Preclinical Pharmacological Assessment of 2 2 3 Methoxyphenoxy Ethylamino Ethanol

In Vitro Pharmacological Characterization

The in vitro assessment of a compound is crucial for elucidating its mechanism of action at the molecular and cellular levels. For the structural moiety of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, these characteristics are inferred from comprehensive studies on Carvedilol (B1668590).

The primary pharmacological activity of Carvedilol, and by extension the likely activity of its 2-(2-methoxyphenoxy)ethylamino component, is its interaction with adrenergic receptors. Binding assays have quantified the affinity of Carvedilol for these receptors, revealing a high affinity for both beta-adrenergic and alpha-1 adrenergic receptors.

Carvedilol is a racemic mixture, and its enantiomers exhibit stereoselective properties. The S(-) enantiomer is responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-1 blocking activity. nih.govmdpi.com This dual antagonism is a key feature of Carvedilol's therapeutic action, leading to both reduced heart rate and contractility (beta-blockade) and vasodilation (alpha-blockade). wikipedia.orgnih.gov

Functional assays have demonstrated that Carvedilol acts as a competitive antagonist at these receptors, meaning it binds to the receptors and blocks the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov Notably, Carvedilol does not possess intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the beta-receptors. nih.gov Some studies have also suggested that Carvedilol exhibits inverse agonist activity, which may contribute to its clinical efficacy in heart failure. nih.gov

Table 1: Receptor Binding Affinities of Carvedilol

ReceptorSpeciesLigandKi (nM)
β1-adrenergicHumanCarvedilol0.32
β2-adrenergicHumanCarvedilol0.13 - 0.40
α1-adrenergicRatCarvedilol0.9

This table presents the inhibitory constant (Ki) values of Carvedilol for various adrenergic receptors. A lower Ki value indicates a higher binding affinity. mdpi.comwikipedia.org

The metabolism of Carvedilol is a critical aspect of its pharmacology and is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The primary enzymes involved are CYP2D6 and CYP2C9. nih.gov Genetic variations in these enzymes can lead to differences in Carvedilol's metabolism and, consequently, its plasma concentrations. nih.gov

Beyond metabolic enzymes, some research suggests that Carvedilol can modulate the activity of other important cellular enzymes and ion channels. For instance, Carvedilol has been shown to directly interact with and inhibit the cardiac ryanodine (B192298) receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum. nih.gov This action is thought to contribute to its antiarrhythmic properties. nih.gov

Cell-based assays have provided valuable insights into the cellular effects of Carvedilol that are likely influenced by the this compound moiety. These studies have demonstrated a range of effects on various cell types, consistent with its known receptor-blocking activities and other potential mechanisms.

In vascular smooth muscle cells, Carvedilol has been shown to inhibit mitogenesis (cell proliferation) stimulated by various growth factors. mdpi.com This anti-proliferative effect may contribute to its beneficial effects in cardiovascular diseases. Furthermore, studies in cardiomyocytes have explored Carvedilol's impact on intracellular calcium signaling and contractility. nih.gov

Table 2: Effects of Carvedilol in Cell-Based Assays

Cell TypeAssayEffectIC50
Human Pulmonary Artery Smooth Muscle CellsInhibition of PDGF-stimulated mitogenesisInhibition~3 µM
Uveal Melanoma CellsInhibition of cell viabilityInhibition10-50 µM

This table summarizes the half-maximal inhibitory concentration (IC50) of Carvedilol in different cell-based assays. mdpi.com

While the primary targets of Carvedilol are adrenergic receptors, off-target profiling studies in animal models have shown that it can interact with other receptors, although generally with lower affinity. In rats, Carvedilol has demonstrated affinity for serotonin (B10506) (5-HT1A, 5-HT2), dopamine (B1211576) (D2), and histamine (B1213489) (H1) receptors. wikipedia.org However, the clinical significance of these interactions at therapeutic concentrations is considered to be low compared to its potent adrenergic blockade. wikipedia.org

The selectivity of Carvedilol is a key aspect of its pharmacological profile. While it is non-selective between beta-1 and beta-2 adrenergic receptors, the addition of alpha-1 blockade is a distinguishing feature. The 2-(2-methoxyphenoxy)ethylamine (B47019) side chain is crucial for its binding to the adrenergic receptors, and modifications to this structure can significantly alter its affinity and selectivity.

In Vivo Pharmacological Investigations in Animal Models

In vivo studies are essential for understanding the integrated physiological effects of a compound in a whole organism. The pharmacological actions of the this compound structure are best understood through the extensive in vivo research conducted on Carvedilol in various animal models.

The preclinical evaluation of cardiovascular drugs like Carvedilol utilizes a range of animal models that mimic human diseases. The choice of model depends on the specific aspect of the drug's pharmacology being investigated.

Models of Hypertension: Spontaneously hypertensive rats (SHR) are a commonly used model to study the antihypertensive effects of drugs. portlandpress.com These animals develop high blood pressure without any external intervention, providing a relevant model for essential hypertension in humans.

Models of Myocardial Infarction: Ligation of a coronary artery in animals such as rats, dogs, and pigs is a standard method to induce myocardial infarction (heart attack). nih.gov These models are used to assess the cardioprotective effects of drugs, including their ability to reduce infarct size and improve cardiac function post-infarction.

Models of Heart Failure: Heart failure can be induced in animals through various methods, including rapid cardiac pacing, surgically induced pressure overload, or genetic modifications. nih.govnih.gov These models are crucial for evaluating drugs intended for the treatment of heart failure, a primary indication for Carvedilol.

Rodent Models: Mice and rats are widely used due to their genetic tractability, allowing for the creation of transgenic and knockout models to study specific molecular pathways involved in cardiovascular disease. nih.gov

These preclinical models have been instrumental in characterizing the in vivo pharmacological profile of Carvedilol, demonstrating its efficacy in lowering blood pressure, protecting the heart from ischemic damage, and improving cardiac function in heart failure. nih.govnih.gov These effects are a direct result of its combined beta- and alpha-adrenergic receptor blockade, a property conferred in large part by the 2-(2-methoxyphenoxy)ethylamino moiety.

Efficacy Evaluation in Disease-Relevant Animal Models

No studies reporting the evaluation of this compound in any disease-relevant animal models have been found. To assess its potential therapeutic efficacy, studies would need to be conducted in validated animal models of specific diseases, such as models of hypertension, neurological disorders, or inflammatory conditions. Such studies would typically involve measuring physiological and behavioral endpoints relevant to the disease being studied.

Table 1: Hypothetical Efficacy Data in a Preclinical Animal Model (Note: This table is for illustrative purposes only, as no actual data was found.)

Animal Model Key Outcome Measure Result vs. Control
Spontaneously Hypertensive Rat Mean Arterial Pressure Data Not Available
Carrageenan-induced Paw Edema Paw Volume Data Not Available
Chronic Constriction Injury (Neuropathic Pain) Mechanical Withdrawal Threshold Data Not Available

Pharmacodynamic Biomarker Identification and Validation

There is no published information on the identification or validation of pharmacodynamic biomarkers for this compound. Pharmacodynamic biomarkers are crucial for understanding a compound's mechanism of action and for tracking its biological effects in both preclinical and clinical studies. The identification process would involve techniques such as transcriptomics, proteomics, or targeted assays to measure changes in specific molecules or pathways following administration of the compound.

Comparative Efficacy and Potency Studies with Benchmark Compounds

No comparative studies evaluating the efficacy and potency of this compound against established benchmark or reference compounds have been identified. These types of studies are essential to understand the relative therapeutic potential of a new chemical entity. They typically involve head-to-head comparisons in relevant in vitro assays or in vivo models.

Table 2: Hypothetical Comparative Potency Data (Note: This table is for illustrative purposes only, as no actual data was found.)

Assay/Model Test Compound Benchmark Compound Relative Potency (IC50/EC50)
In vitro Receptor Binding This compound e.g., Propranolol (B1214883) Data Not Available
In vivo Blood Pressure Reduction This compound e.g., Captopril Data Not Available

Computational Chemistry and Advanced Molecular Modeling of 2 2 3 Methoxyphenoxy Ethylamino Ethanol

Conformational Landscape Analysis and Energetic Profiling

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol. This analysis maps the potential energy surface of the molecule to identify stable, low-energy conformations and the energetic barriers between them. The three-dimensional arrangement of a molecule is critical as it dictates how it can interact with and fit into the binding site of a biological target.

Research on structurally similar phenoxyalkylamines has utilized systematic searches and molecular dynamics simulations to explore the conformational landscape. nih.gov These studies reveal that the length of the alkyl chain connecting the amine and the central oxygen atom significantly influences the molecule's preferred geometry. nih.gov The energetically favorable conformations are profiled to understand the relationship between stereochemistry and binding activity. nih.gov For instance, the distance between the amine nitrogen and the ether oxygen (N-O distance) is a critical parameter that can be quantitatively analyzed through computational methods. nih.gov By comparing the energy profiles of different conformers, researchers can propose a probable "active conformation"—the specific shape the molecule adopts when it binds to its target. nih.gov

Multidimensional conformational analysis (MDCA) can be performed using computational methods like the restricted Hartree-Fock (RHF) and density functional theory (DFT) to generate potential energy surfaces (PESs). researchgate.net These surfaces provide a detailed map of the energy associated with rotations around key single bonds, revealing the most stable arrangements of the molecule.

Table 1: Illustrative Energetic Profile of Key Conformers This table presents hypothetical data to illustrate the typical output of a conformational analysis.

ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)N-O Distance (Å)Population (%) at 298K
Global Minimum (Anti-Anti)τ1: 178°, τ2: 181°0.005.845.2
Local Minimum (Gauche-Anti)τ1: 65°, τ2: 179°0.854.525.1
Local Minimum (Anti-Gauche)τ1: 180°, τ2: -68°1.205.115.5
Higher Energy (Gauche-Gauche)τ1: -62°, τ2: 66°2.504.14.2

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deep dive into the electronic properties of this compound, which govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular descriptors. researchgate.netscispace.com These calculations typically involve optimizing the molecule's geometry in the gas phase or in a simulated solvent environment to find its most stable structure. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated Electronic and Quantum Chemical Properties This table presents hypothetical data based on typical DFT calculations for organic molecules.

PropertyCalculated ValueSignificance
HOMO Energy-6.15 eVElectron-donating capability
LUMO Energy-0.98 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.17 eVChemical reactivity and kinetic stability
Dipole Moment (μ)3.21 DebyeMolecular polarity
Ionization Potential (I)6.15 eVEnergy required to remove an electron
Electron Affinity (A)0.98 eVEnergy released upon gaining an electron
Global Hardness (η)2.59 eVResistance to change in electron distribution
Electronegativity (χ)3.57 eVPower to attract electrons

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method involves placing the 3D structure of this compound into the active site of a receptor and evaluating the fit using a scoring function. mdpi.com The results provide insights into the binding mode, affinity, and specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Kinetic and molecular docking studies can help classify the compound, for instance, as a competitive, non-competitive, or mixed-type inhibitor based on its predicted binding site. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to refine the predicted binding pose and assess its stability over time. nih.gov MD simulations model the movement of every atom in the protein-ligand complex, providing a dynamic view of the interaction. nih.gov This method can confirm the stability of key interactions predicted by docking and reveal the influence of solvent and thermal fluctuations on the binding. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to ensure the complex remains stable throughout the simulation.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

ParameterValue/Description
Docking Score-9.5 kcal/mol
Predicted Binding Affinity (Ki)150 nM
Key Hydrogen Bond Interactions-OH group with Asp145 backbone -NH- group with Glu91 side chain
Key Hydrophobic InteractionsMethoxy-phenyl ring with Leu22, Val75, Ala123
MD Simulation Stability (RMSD)Average ligand RMSD < 2.0 Å over 100 ns

Virtual Screening and De Novo Ligand Design Strategies

The molecular structure of this compound can serve as a valuable starting point for discovering new bioactive compounds through virtual screening and de novo design.

Virtual Screening is a computational method used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov In a ligand-based approach, the structure of this compound can be used as a query. The screening process would then identify other molecules in the database that have a similar 2D or 3D shape, or similar chemical features (pharmacophore). mdpi.com Alternatively, a scaffold-focused virtual screen can be performed, where the core structure (scaffold) of the molecule is used to find other compounds containing the same or a similar core, a technique known as scaffold hopping. nih.gov This approach is effective for discovering structurally novel compounds that may possess improved properties. nih.gov

De Novo Ligand Design aims to create entirely new molecular structures with desired properties. nih.gov These methods can be either structure-based or ligand-based. In a ligand-based strategy, the structure of this compound could serve as a template for generating new ideas. ethz.ch Computational algorithms can break the molecule into fragments and then recombine them in novel ways or "grow" new fragments from the core structure to better fit a target's binding pocket. duke.edu Modern approaches increasingly use artificial intelligence and deep learning, where generative models are trained on large datasets of known molecules and then used to design new molecules with specific, optimized properties. nih.gov

Table 4: Comparison of Ligand Discovery Strategies

StrategyPrincipleApplication for the Target CompoundOutcome
Pharmacophore ScreeningUses a 3D arrangement of essential features (H-bond donors/acceptors, aromatic rings) as a query.A pharmacophore model is built from the compound's low-energy conformation.Identifies diverse molecules that share key interaction features.
Scaffold-Focused ScreeningUses the core molecular framework to find structurally similar compounds. nih.govThe phenoxy-ethylamino-ethanol scaffold is used to search compound libraries.Finds analogs or novel compounds with a related core structure.
Fragment-Based GrowthBuilds new molecules by adding small chemical fragments to a core structure.The compound's scaffold is placed in a target site, and fragments are added to improve binding.Novel molecules with optimized interactions within the binding site.
Generative AI ModelsDeep learning models learn chemical rules and generate novel structures. nih.govThe compound's properties are used to fine-tune a model to generate similar but novel molecules.Generation of diverse and patentable chemical entities with desired properties.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 3 Methoxyphenoxy Ethylamino Ethanol

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures into their individual components. For a polar molecule like 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, various chromatographic techniques can be optimized for effective analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical approach would involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key considerations for HPLC method development include:

Column Selection: A C18 or C8 column is often the first choice for the separation of moderately polar compounds. The choice between them depends on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group in the analyte, thereby influencing its retention.

Detection: Ultraviolet (UV) detection is a common choice. The wavelength of detection should be set at the absorption maximum of the compound to ensure high sensitivity. For compounds with a phenoxy group, a wavelength in the range of 220-280 nm is typically effective.

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Compounds | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 mm x 150 mm, 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 15 | 80 | | | 20 | 80 | | | 22 | 20 | | | 25 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 226 nm | | Injection Volume | 10 µL |

This table represents a general starting point for method development based on USP methods for structurally similar compounds like Carvedilol (B1668590) and its related substances. drugfuture.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification and precise quantification of this compound, especially at trace levels.

In LC-MS, after the components are separated by the LC system, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, which would likely produce a protonated molecular ion [M+H]⁺ for the target compound.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix.

Table 2: Hypothetical LC-MS/MS (B15284909) Parameters for Quantification

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z corresponding to [M+H]⁺
Product Ion (Q3) A characteristic fragment ion
Collision Energy Optimized for maximum product ion intensity

| Dwell Time | 100-200 ms |

The development of a specific LC-MS/MS method requires the determination of the exact mass of the target compound and its fragmentation pattern. europeanpharmaceuticalreview.comijmspr.in

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. hpst.cz For a compound like this compound, which has a relatively high boiling point and contains polar functional groups (-OH and -NH), direct analysis by GC can be challenging.

To improve volatility and thermal stability, derivatization is often necessary. The hydroxyl and amino groups can be derivatized using silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process replaces the active hydrogens with less polar groups, making the compound more suitable for GC analysis.

The choice of column is also critical. A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, would be suitable for separating the derivatized analyte. Flame Ionization Detection (FID) is a common and robust detector for organic compounds.

Table 3: General GC Method Parameters Following Derivatization

Parameter Condition
Column DB-Wax or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial: 100 °C, hold 2 min
Ramp: 10 °C/min to 240 °C, hold 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 280 °C |

These parameters are illustrative and would require optimization for the specific derivative of this compound. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most straightforward mode. In CZE, the separation is based on the charge-to-size ratio of the analytes. Since the target compound has a basic amino group, it will be positively charged in an acidic buffer and migrate towards the cathode.

The composition of the background electrolyte (BGE) is crucial for achieving good separation. The pH of the BGE will determine the charge of the analyte, while additives can be used to modify the electroosmotic flow (EOF) and improve resolution.

Table 4: Typical Capillary Zone Electrophoresis (CZE) Conditions

Parameter Condition
Capillary Fused silica, 50 µm ID, 50 cm total length (40 cm to detector)
Background Electrolyte 25-50 mM Phosphate buffer, pH 2.5-4.5
Applied Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

| Detection | UV at a suitable wavelength (e.g., 214 nm) |

These conditions provide a starting point for method development in CE. diva-portal.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. A ¹H NMR spectrum would provide information about the number and types of protons and their connectivity, while a ¹³C NMR spectrum would reveal the carbon framework of the molecule. For this compound, characteristic signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethylaminoethanol (B8294368) chain. Two-dimensional NMR techniques like COSY and HSQC can be used to further confirm the assignments. nih.gov

Mass Spectrometry (MS), as discussed in the context of LC-MS, provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol groups.

Chiral Separation and Enantiomeric Purity Assessment

Since this compound is a chiral molecule, the separation of its enantiomers is of great importance, particularly in the pharmaceutical industry where different enantiomers can have different pharmacological activities.

Chiral HPLC is the most common technique for enantiomeric separation. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is critical for achieving enantioseparation. nih.gov

Capillary Electrophoresis can also be used for chiral separations by adding a chiral selector to the background electrolyte. wvu.edu Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.gov They form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus, separation. wvu.edu

Table 5: Approaches to Chiral Separation

Technique Chiral Selector/Stationary Phase Principle
Chiral HPLC Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) Differential interaction of enantiomers with the chiral stationary phase, leading to different retention times.

| Chiral CE | Cyclodextrins (e.g., β-cyclodextrin derivatives) added to the background electrolyte | Formation of transient diastereomeric host-guest complexes with different electrophoretic mobilities. |

The development of a specific chiral separation method is often empirical and involves screening different chiral selectors and optimizing the chromatographic or electrophoretic conditions. phenomenex.comwvu.edu

Metabolite Identification and Biotransformation Pathway Elucidation (in vitro and in vivo models)

The biotransformation of xenobiotics is a critical area of study in pharmacology and toxicology. While specific in vivo and in vitro metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted with a high degree of confidence based on the well-established metabolic pathways of structurally analogous compounds, particularly those in the beta-adrenoreceptor antagonist class of pharmaceuticals. The chemical structure of this compound, featuring a methoxyphenoxy moiety and an ethylaminoethanol side chain, suggests that it will undergo extensive Phase I and Phase II metabolism.

The primary routes of metabolism for lipophilic beta-blockers include aromatic ring oxidation, side-chain oxidation, and O-demethylation, followed by conjugation reactions such as glucuronidation and sulfation. wikipedia.orgclinpgx.orgnih.govmdpi.comdroracle.ai The liver is the principal site for the metabolism of these types of compounds, with cytochrome P450 (CYP) enzymes playing a pivotal role. droracle.airesearchgate.net

Phase I Biotransformation Pathways

Based on the metabolism of related compounds like carvedilol and propranolol (B1214883), the following Phase I metabolic reactions are anticipated for this compound:

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation, a reaction catalyzed by CYP enzymes, notably CYP2C9. clinpgx.orgdrugbank.com This reaction would yield a phenolic metabolite, 3-[2-(2-hydroxyethylamino)ethoxy]phenol, which would be pharmacologically active and a substrate for subsequent Phase II conjugation. Aromatic O-demethylation has been shown to be a significant metabolic pathway for compounds like methoxyphenamine (B1676417) in both humans and monkeys. nih.gov

Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at positions ortho or para to the ether linkage. This is a common metabolic pathway for many beta-blockers, including propranolol and carvedilol, and is primarily mediated by CYP2D6 and CYP1A2. wikipedia.orgclinpgx.orgwikipedia.org This would result in the formation of various hydroxylated metabolites.

Side-Chain Oxidation: The ethylaminoethanol side chain is susceptible to oxidative transformations. This can involve N-de-ethylation to form a primary amine, or oxidation of the ethanol moiety to an aldehyde and subsequently to a carboxylic acid, similar to the side-chain oxidation observed with propranolol. wikipedia.orgclinpgx.org

N-Dealkylation: The secondary amine in the side chain may undergo N-dealkylation, leading to the formation of a primary amine metabolite. This is a known metabolic route for propranolol. wikipedia.org

The following table summarizes the potential Phase I metabolites of this compound.

Metabolite Name Metabolic Reaction Key Enzymes (Predicted)
3-[2-(2-Hydroxyethylamino)ethoxy]phenolO-DemethylationCYP2C9, CYP2D6
2-[2-(Hydroxy-3-methoxyphenoxy)ethylamino]ethanolAromatic HydroxylationCYP2D6, CYP1A2
2-[2-(3-Methoxyphenoxy)ethylamino]acetic acidSide-Chain OxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase
2-(3-Methoxyphenoxy)ethanolamineN-DealkylationCYP1A2, CYP2D6

Phase II Biotransformation Pathways

The primary and secondary metabolites formed during Phase I reactions, particularly those with hydroxyl groups, are expected to undergo Phase II conjugation to increase their water solubility and facilitate their excretion.

Glucuronidation: The hydroxyl groups on the parent compound and its hydroxylated or O-demethylated metabolites can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For instance, propranolol and its 4-hydroxy metabolite undergo glucuronidation. clinpgx.org Carvedilol is also a substrate for UGTs, including UGT1A1, UGT2B4, and UGT2B7. clinpgx.org

Sulfation: The phenolic metabolites, such as the one formed via O-demethylation, can also be conjugated with sulfate (B86663), a reaction mediated by sulfotransferases (SULTs). clinpgx.org

The resulting glucuronide and sulfate conjugates are typically inactive and are readily eliminated from the body, primarily in the urine. fda.gov

The following table summarizes the potential Phase II metabolites of this compound.

Metabolite Name Metabolic Reaction Key Enzymes (Predicted)
This compound glucuronideGlucuronidationUGTs
3-[2-(2-Hydroxyethylamino)ethoxy]phenol glucuronideGlucuronidationUGTs
3-[2-(2-Hydroxyethylamino)ethoxy]phenol sulfateSulfationSULTs

Applications of 2 2 3 Methoxyphenoxy Ethylamino Ethanol in Medicinal Chemistry and Drug Discovery Research

Development and Utilization as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. While no studies have explicitly detailed the use of 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol as a chemical probe, its structure suggests potential utility in this area. The methoxyphenoxy group could facilitate interactions with aromatic-binding pockets in proteins, while the amine and hydroxyl groups offer sites for hydrogen bonding.

To be an effective chemical probe, a compound should ideally possess high selectivity for its target. The development of this compound as a probe would necessitate rigorous biological screening to identify specific protein or receptor interactions, followed by optimization to enhance potency and selectivity.

Role in Lead Compound Identification and Optimization

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target. The process of modifying this lead compound to improve its properties is known as lead optimization. vichemchemie.compatsnap.com

Although there is no direct evidence of this compound being identified as a lead compound, molecules with similar phenoxyethylaminoethanol scaffolds have been investigated in various therapeutic areas. For instance, derivatives of this scaffold could be synthesized and screened for activity against a range of biological targets. Should a "hit" be identified, the core structure of this compound would serve as a starting point for a lead optimization campaign. Medicinal chemists could systematically modify the methoxy (B1213986) position, the aromatic ring, and the ethanolamine (B43304) side chain to improve target affinity, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Potential Modifications for Lead Optimization

Structural MoietyPotential ModificationsDesired Outcome
Methoxy GroupAlter position (e.g., 2- or 4-), replace with other alkyl or alkoxy groups, or substitute with halogens.Enhance binding affinity and selectivity.
Phenyl RingIntroduce additional substituents, or replace with other aromatic or heterocyclic systems.Modulate electronic properties and explore new binding interactions.
Ethylamino LinkerVary the length of the alkyl chain, or introduce conformational constraints.Optimize spatial orientation for target engagement.
Ethanol (B145695) MoietyConvert to other functional groups (e.g., ether, ester), or modify the stereochemistry.Improve metabolic stability and pharmacokinetic profile.

Integration into High-Throughput Screening (HTS) Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. thermofisher.comku.edu Compound libraries for HTS are curated collections of diverse small molecules.

While it is not publicly documented whether this compound is included in specific commercial or proprietary HTS libraries, its drug-like properties, such as a molecular weight under 500 g/mol and the presence of functional groups capable of forming hydrogen bonds, make it a suitable candidate for inclusion. The synthesis of a library of derivatives based on the this compound scaffold could be a valuable addition to screening collections, offering novel chemical space for exploration in the search for new therapeutic agents. chemfaces.com

Contribution to Novel Medicinal Chemistry Scaffolds

A medicinal chemistry scaffold is the core structure of a molecule that is responsible for its biological activity. The phenoxyethylaminoethanol framework is a recognized scaffold in medicinal chemistry, most notably in the development of beta-blockers.

The specific "3-methoxy" substitution in this compound could offer a unique variation on this common scaffold. The position of the methoxy group can significantly influence the molecule's conformation and electronic properties, potentially leading to novel interactions with biological targets. Further research into the synthesis and biological evaluation of compounds based on this 3-methoxyphenoxyethylaminoethanol core could lead to the discovery of new scaffolds with unique pharmacological profiles, expanding the toolbox of medicinal chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(3-Methoxyphenoxy)ethylamino]ethanol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves etherification and amine alkylation steps. For example, a related compound (2-((2-methoxyethyl)(methyl)amino)ethanol) was synthesized via nucleophilic substitution using 2-bromoethanol and 2-methoxy-N-methyl ethylamine in toluene at 100°C, achieving 88% yield after purification with C18 reverse-phase chromatography . Adjusting solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of reagents (e.g., triethylamine as a base) can minimize side reactions. Lowering reaction temperatures during exothermic steps (e.g., 0°C for sulfonyl chloride addition) may further enhance purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the ether (–O–) and amine (–NH–) linkages in the structure. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity, especially after column chromatography . Mass spectrometry (MS) provides molecular weight confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like hydroxyl (–OH) and methoxy (–OCH₃) .

Q. How does the solubility profile of this compound influence its application in experimental setups?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., ethyl acetate) allows flexibility in reaction media. For biological assays, aqueous solubility is crucial for preparing stock solutions, while organic solvents (e.g., DMF) may be used for coupling reactions in drug synthesis. Pre-saturation studies in mixed solvents (e.g., water:ethanol gradients) can optimize solubility for specific applications .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron distribution, highlighting reactive sites (e.g., the hydroxyl group for hydrogen bonding). Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to enzymes such as HIV-1 protease, guided by the compound’s amino and methoxy groups . Comparative studies with analogs (e.g., varying substituents on the phenyl ring) can validate computational predictions experimentally .

Q. How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. Standardizing protocols (e.g., fixed enzyme concentrations in kinetic assays) and conducting control experiments with purified intermediates are essential. For example, residual solvents like triethylamine (from synthesis) can inhibit enzyme activity, necessitating rigorous purification via preparative HPLC . Replicating studies under identical conditions and reporting detailed metadata (e.g., solvent purity, storage conditions) enhances reproducibility .

Q. What strategies are employed to functionalize this compound for drug delivery systems or polymer synthesis?

  • Methodological Answer : The hydroxyl and amine groups allow derivatization via esterification, amidation, or etherification. For instance, coupling with methoxyacetic acid derivatives (using DCC/DMAP catalysis) can generate ester-linked prodrugs. In polymer chemistry, the compound serves as a monomer for polyurethane or polyether synthesis, where step-growth polymerization with diisocyanates or epoxides is monitored by gel permeation chromatography (GPC) . Surface plasmon resonance (SPR) can assess binding efficiency of functionalized derivatives to target biomolecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.